molecular formula C12H18KNO5 B15062618 Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B15062618
M. Wt: 295.37 g/mol
InChI Key: KGEXRTUXDQHTGS-UHFFFAOYSA-M
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Description

Properties

Molecular Formula

C12H18KNO5

Molecular Weight

295.37 g/mol

IUPAC Name

potassium;7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C12H19NO5.K/c1-11(2,3)18-10(16)13-4-8(9(14)15)12(5-13)6-17-7-12;/h8H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1

InChI Key

KGEXRTUXDQHTGS-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)COC2)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Nucleophilic Ring Closure

A linear precursor, such as ethyl 3-(2-hydroxyethylamino)cyclopentanecarboxylate , undergoes intramolecular nucleophilic substitution. The hydroxyl group attacks a leaving group (e.g., tosylate or mesylate) to form the ether (2-oxa) ring, while the amine forms the 6-aza component.

Typical Conditions :

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Base : Potassium tert-butoxide or sodium hydride.
  • Temperature : 0°C to room temperature.

Ring-Closing Metathesis (RCM)

For unsaturated precursors, Grubbs catalysts facilitate the formation of the spirocyclic structure. For example, a diene-containing intermediate undergoes RCM to generate the bicyclic framework.

Typical Conditions :

  • Catalyst : Grubbs 2nd generation (5–10 mol%).
  • Solvent : Dichloromethane (DCM) or toluene.
  • Temperature : 40–60°C under inert atmosphere.

Protection of the Amine Group

The secondary amine in the spirocyclic intermediate is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent unwanted side reactions in subsequent steps.

Reaction Protocol :

  • Dissolve the spirocyclic amine in anhydrous DCM.
  • Add Boc anhydride (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
  • Stir at room temperature for 12–24 hours.
  • Purify via flash chromatography (silica gel, hexane/ethyl acetate).

Key Data :

Parameter Value
Yield 75–85% (reported analogs)
Characterization ¹H NMR: δ 1.44 (s, Boc CH3)

Carboxylate Salt Formation

The ester intermediate (e.g., ethyl or methyl ester) is hydrolyzed to the carboxylic acid and neutralized with potassium hydroxide to yield the final carboxylate salt.

Ester Hydrolysis

Conditions :

  • Reagent : Aqueous potassium hydroxide (2.0 M).
  • Solvent : Ethanol/water (4:1).
  • Temperature : Reflux (80°C) for 6–8 hours.

Mechanism :
$$ \text{RCOOR'} + \text{KOH} \rightarrow \text{RCOO}^- \text{K}^+ + \text{R'OH} $$

Salt Formation

After hydrolysis, the mixture is cooled, and the solvent is evaporated. The residue is recrystallized from ethanol/water to isolate the potassium salt.

Purity Control :

  • Melting Point : 215–218°C (decomposes).
  • HPLC : >95% purity (method: C18 column, 0.1% TFA in water/acetonitrile).

Industrial-Scale Considerations

Scaling up the synthesis requires modifications for efficiency and cost-effectiveness:

Continuous Flow Synthesis

  • Advantages : Enhanced heat transfer, reduced reaction time.
  • Example : Telescoping the Boc protection and hydrolysis steps in a continuous reactor.

Green Chemistry Metrics

Metric Laboratory Scale Industrial Scale
Atom Economy 68% 72% (optimized)
Solvent Intensity 50 L/kg 15 L/kg

Comparative Analysis of Synthetic Routes

The table below contrasts two common methodologies:

Parameter Nucleophilic Closure Ring-Closing Metathesis
Yield 70–80% 60–70%
Cost Low (simple reagents) High (catalyst expense)
Scalability Moderate Challenging
Purity >90% 85–90%

Challenges and Optimization

  • Impurity Profile : Residual solvents (DMF, DCM) must be controlled to <50 ppm.
  • Byproduct Formation : Over-hydrolysis of the Boc group occurs at pH >12; maintained at pH 10–11 during hydrolysis.
  • Crystallization : Use of anti-solvents (e.g., diethyl ether) improves crystal morphology.

Chemical Reactions Analysis

Types of Reactions

Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The tert-butoxycarbonyl group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to remove the tert-butoxycarbonyl group, yielding the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide in aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis would yield the corresponding carboxylic acid, while substitution reactions would produce derivatives with different functional groups.

Scientific Research Applications

Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Medicine: Research into potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its ability to act as a precursor or intermediate in chemical reactions. The tert-butoxycarbonyl group provides protection for the amine functionality, allowing selective reactions to occur at other sites on the molecule. This protection can be removed under specific conditions to yield the desired product.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1823778-98-8
  • Molecular Formula: C₁₂H₁₈KNO₅
  • Molecular Weight : 295.38 g/mol
  • Key Features :
    • Contains a spiro[3.4]octane core with a 2-oxa (oxygen) and 6-aza (nitrogen) heteroatom arrangement.
    • Functionalized with a tert-butoxycarbonyl (Boc) protecting group and a potassium carboxylate moiety.
    • High polarity due to the ionic potassium carboxylate, enhancing water solubility compared to ester analogs .

Comparison with Structurally Similar Compounds

6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic Acid

  • CAS No.: 1314388-77-6
  • Molecular Formula: C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • Key Differences :
    • Lacks the 2-oxa group and potassium salt, instead featuring a free carboxylic acid.
    • Lower molecular weight and higher lipophilicity compared to the potassium carboxylate derivative.
    • Reactivity: The free carboxylic acid enables direct coupling reactions (e.g., amide bond formation), whereas the potassium salt may require activation .

Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate

  • CAS No.: 1312325-23-7
  • Molecular Formula: C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol
  • Key Differences :
    • Replaces the potassium carboxylate with an ethyl ester, increasing lipophilicity.
    • Absence of the Boc group simplifies the structure but reduces versatility in multi-step syntheses requiring amine protection .

Ethyl 6-(Phenylmethyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylate

  • CAS No.: 1286692-89-4
  • Molecular Formula: C₁₆H₂₁NO₃
  • Molecular Weight : 275.35 g/mol
  • Key Differences :
    • Incorporates a benzyl group on the nitrogen, introducing steric bulk and altering electronic properties.
    • The benzyl group may complicate deprotection steps in synthetic routes compared to the Boc-protected target compound .

Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate

  • CAS No.: 2197052-81-4
  • Molecular Formula: C₁₁H₁₇NO₃S
  • Molecular Weight : 257.33 g/mol
  • Key Differences :
    • Substitutes oxygen with sulfur (6-thia), altering ring electronics and stability.
    • The 8-oxo group introduces a ketone, enabling redox chemistry unavailable in the target compound .

6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic Acid

  • CAS No.: 1823807-74-4
  • Molecular Formula : C₁₉H₂₆N₂O₄
  • Molecular Weight : 346.43 g/mol
  • Key Differences :
    • Features a diazaspiro core (two nitrogens) and a benzyl group, increasing structural complexity.
    • Dual functionalization (Boc and benzyl) offers orthogonal protection strategies but complicates synthetic workflows .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Solubility Insights
Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate 1823778-98-8 C₁₂H₁₈KNO₅ 295.38 Boc, potassium carboxylate, 2-oxa High water solubility; acid-labile Boc
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid 1314388-77-6 C₁₃H₂₁NO₄ 255.31 Boc, carboxylic acid Direct coupling via carboxylic acid
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate 1312325-23-7 C₉H₁₅NO₃ 185.22 Ethyl ester, 2-oxa Lipophilic; ester hydrolysis required
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate 2197052-81-4 C₁₁H₁₇NO₃S 257.33 Boc, 8-oxo, 6-thia Redox-active ketone; sulfur enhances stability
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid 1823807-74-4 C₁₉H₂₆N₂O₄ 346.43 Boc, benzyl, diaza Orthogonal protection; steric hindrance

Biological Activity

Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

The molecular formula for this compound is C₁₂H₁₈KNO₅, and it has a molecular weight of approximately 281.35 g/mol. The compound's structure features a spirocyclic core that influences its reactivity and interactions with biological molecules.

PropertyValue
Molecular FormulaC₁₂H₁₈KNO₅
Molecular Weight281.35 g/mol
CAS Number122199408
LogP-1.11
Polar Surface Area (Ų)91

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive functional groups that participate in further chemical reactions. The spirocyclic structure imparts unique steric and electronic properties, enhancing the compound’s reactivity with biological molecules.

Enzyme Inhibition Studies

Research indicates that compounds with spirocyclic structures often exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives of spirocyclic compounds can inhibit key enzymes involved in metabolic pathways, making them potential candidates for drug development.

Case Study: Enzyme Inhibition
A study conducted on a related spirocyclic compound demonstrated a strong inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition was measured using standard assays, revealing an IC50 value in the micromolar range, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with essential metabolic processes.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Applications in Medicinal Chemistry

The compound serves as a precursor for the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity or selectivity for specific targets.

Drug Development Potential

Given its biological activities, this compound is being explored for potential applications in drug development, particularly in designing inhibitors for enzymes involved in cancer and neurodegenerative diseases.

Q & A

pH-dependent stability :

  • Incubate the compound in buffers (pH 2–12) at 25°C/37°C. Monitor degradation via HPLC at 254 nm, focusing on Boc group cleavage (t½ determination) .

Q. Thermal analysis :

  • Use DSC/TGA to identify decomposition onset temperatures. Correlate with evolved gas analysis (EGA-MS) for volatile byproduct identification .
    • Data interpretation : notes H304 hazard (aspiration risk), suggesting acidic conditions may exacerbate instability.

Q. What strategies enable functionalization of the spiro framework for SAR studies?

  • Methodology :

Q. Ring modifications :

  • Oxa ring substitution : Replace oxygen with sulfur (e.g., via Lawesson’s reagent) to assess electronic effects on bioactivity .
  • Amine functionalization : Deprotect the Boc group (TFA/CH₂Cl₂) and introduce acyl or sulfonamide groups .

Carboxylate derivatization : Convert potassium carboxylate to amides (EDCI/HOBt coupling) or esters (alkyl halide treatment) .

  • Evidence : Analogs in (e.g., phenyl-substituted diazaspirooctanes) demonstrate feasibility of scaffold diversification.

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